2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid is a complex carbohydrate derivative known for its unique structural properties. It is a modified sugar molecule that has been extensively studied for its potential applications in various fields of science and industry. The compound is characterized by the presence of a benzylidene acetal group at the 4,6-positions and an N-acetyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid typically involves the protection of hydroxyl groups in the sugar molecule followed by selective acetylation and benzylidene acetal formation. One common method includes the treatment of the sugar derivative with acetic acid under elevated temperatures (80–118°C) to achieve regioselective acetylation . The benzylidene acetal group is introduced by reacting the sugar with benzaldehyde in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection of hydroxyl groups, selective acetylation, and benzylidene acetal formation, followed by purification using techniques like silica gel chromatography.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Catalytic hydrogenation typically involves hydrogen gas and a metal catalyst like palladium.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Benzyl ethers and other oxidized derivatives.
Reduction: Cleaved benzylidene acetal groups leading to simpler sugar derivatives.
Substitution: Various substituted sugar derivatives depending on the reagents used.
Scientific Research Applications
Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in carbohydrate metabolism and as a potential inhibitor of glycosidases.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of glycomimetics.
Mechanism of Action
The mechanism of action of Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene acetal group can act as a protective group, allowing selective reactions at other positions on the sugar molecule. The N-acetyl group may also play a role in modulating the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Benzyl N-Acetyl-4,6-O-benzylidene-a-isomuramic Acid: Similar in structure but differs in the configuration of the sugar moiety.
4,6-O-Benzylidene-α-D-glucopyranoside: Another benzylidene acetal derivative with different functional groups.
Uniqueness: Benzyl N-Acetyl-4,6-O-benzylidene Normuranic Acid is unique due to its specific combination of benzylidene acetal and N-acetyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research in carbohydrate chemistry.
Properties
Molecular Formula |
C24H27NO8 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[[(2S,4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid |
InChI |
InChI=1S/C24H27NO8/c1-15(26)25-20-22(29-14-19(27)28)21-18(13-31-23(33-21)17-10-6-3-7-11-17)32-24(20)30-12-16-8-4-2-5-9-16/h2-11,18,20-24H,12-14H2,1H3,(H,25,26)(H,27,28)/t18-,20-,21-,22-,23+,24+/m1/s1 |
InChI Key |
KBBGPRDVHUWBLB-UBTSVQAUSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](CO[C@@H](O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OCC(=O)O |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.